1,4,5,8-Tetrahydronaphthalene (Isotetralin) Demonstrates >200× Higher Hydrogen Release Compared to Tetralin
In a direct comparative study of hydrogen donation capacity, 1,4,5,8-tetrahydronaphthalene (isotetralin) released more than 200 times as much hydrogen as its isomer, 1,2,3,4-tetrahydronaphthalene (tetralin), under equivalent thermal reaction conditions in the presence of a hydrogen acceptor [1]. This difference is attributed to the substantially lower free energy of activation for hydrogen release from the cyclic olefin structure of isotetralin compared to the hydroaromatic tetralin [2].
| Evidence Dimension | Hydrogen Release |
|---|---|
| Target Compound Data | >200 times as much hydrogen as tetralin |
| Comparator Or Baseline | 1,2,3,4-Tetrahydronaphthalene (Tetralin, CAS 119-64-2) |
| Quantified Difference | >200-fold higher |
| Conditions | Thermal reaction with anthracene (ANT) as a hydrogen acceptor, 380 °C |
Why This Matters
This dramatic performance difference justifies the procurement of specific isotetralin for any application requiring efficient low-temperature hydrogen transfer, as substitution with generic tetralin would result in a >99.5% reduction in hydrogen availability.
- [1] Wang, S. L.; Curtis, C. W. Hydrogen transfer from cyclic olefins and hydroaromatic donors. Prepr. Pap. - Am. Chem. Soc., Div. Fuel Chem. 1992, 37 (4), 1786-1793. Cited in OSTI 10132830. View Source
- [2] Curtis, C. W.; et al. Improved performance in coprocessing through fundamental and mechanistic studies in hydrogen transfer and catalysis. Final report, September 26, 1989--March 31, 1993. U.S. Department of Energy. View Source
